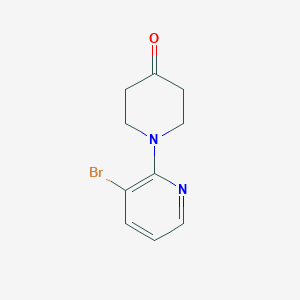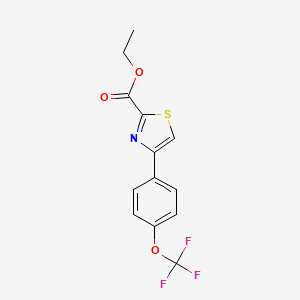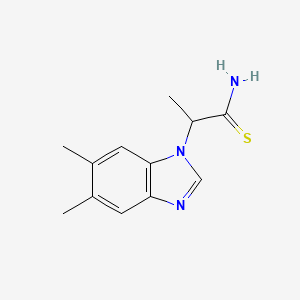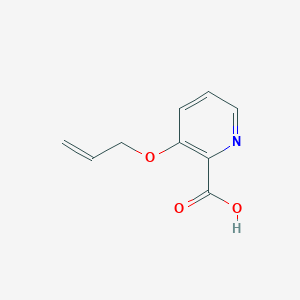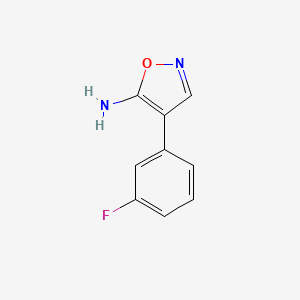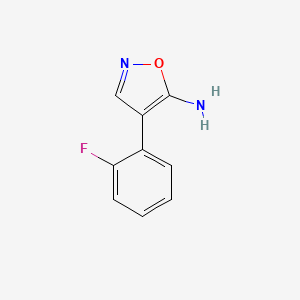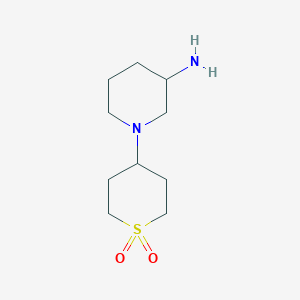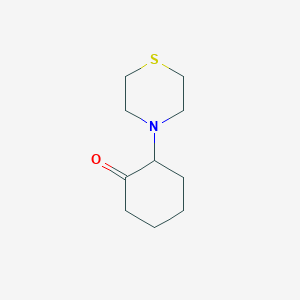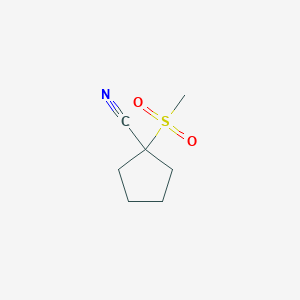
1-(Methylsulfonyl)cyclopentanecarbonitrile
Übersicht
Beschreibung
1-(Methylsulfonyl)cyclopentanecarbonitrile is a chemical compound with the CAS Number: 1249016-54-3 . It has a molecular weight of 173.24 and its IUPAC name is 1-(methylsulfonyl)cyclopentanecarbonitrile .
Molecular Structure Analysis
The molecular formula of 1-(Methylsulfonyl)cyclopentanecarbonitrile is C7H11NO2S . The InChI code for this compound is 1S/C7H11NO2S/c1-11(9,10)7(6-8)4-2-3-5-7/h2-5H2,1H3 .Physical And Chemical Properties Analysis
1-(Methylsulfonyl)cyclopentanecarbonitrile is a powder and it is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Glucosinolate Hydrolysis Products: Research has demonstrated the potential use of ω-(methylsulfonyl)alkyl- and related compounds in organic synthesis, highlighting their biological activities and utility in isolating and purifying hydrolysis products from various plant sources (Vaughn & Berhow, 2004).
- Quantum Chemical Studies: Theoretical studies on the reactions of methylsulfonylnitrene with acetylenes and nitriles at the CBS-QB3 level of theory reveal insights into product formation and reaction mechanisms (Kuzmin & Shainyan, 2018).
- Visible-light-induced Methylsulfonylation: A novel reaction utilizing a DMSO/H2O system for the photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes has been developed, showcasing a method to access sulfone-containing compounds (Huang et al., 2018).
Material Science and Electrochemistry
- New Sulfone Electrolytes: Cyclopentyl and cyclohexyl group-containing sulfones, including methylsulfonylcyclopentane (MSCP), have been synthesized and characterized as solvents for rechargeable lithium batteries, demonstrating high electrochemical stability (Sun & Angell, 2004).
- Cationic Polysulfonium Membrane Application: A study explored the use of a sulfonium cation-containing polyelectrolyte as an effective separator in zinc–air cells, significantly enhancing cell capacity compared to conventional separators (Dewi et al., 2003).
Biological Applications
- Enzyme Inhibition Studies: The metabolism of certain sulfone compounds has been investigated, showing their potential as selective inhibitors for applications in cancer and stroke treatment. Metabolic pathways and biotransformation products were elucidated, providing insights into their pharmacokinetic properties (Celenza et al., 2008).
Safety And Hazards
The safety information for 1-(Methylsulfonyl)cyclopentanecarbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-methylsulfonylcyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-11(9,10)7(6-8)4-2-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAMXHOBVGJTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)cyclopentanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



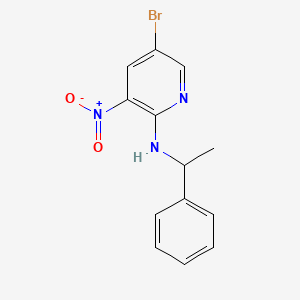
![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)
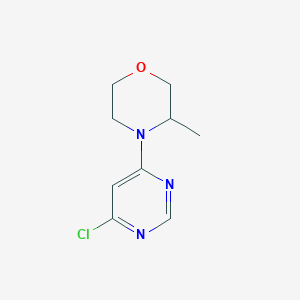
![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)

